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Compound of Interest

Compound Name: Flutamide-d7

Cat. No.: B1366546 Get Quote

For Immediate Release

A Deep Dive into the Mass Spectrometric Analysis of Flutamide and its Deuterated Analog for

Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth analysis of the mass spectra of Flutamide and its

deuterated analog, Flutamide-d7. A comprehensive understanding of their fragmentation

patterns is crucial for pharmacokinetic studies, metabolic profiling, and bioanalytical method

development. This document presents a comparative summary of their mass spectral data,

detailed experimental protocols, and visual representations of their fragmentation pathways.

Quantitative Mass Spectral Data
The following table summarizes the key quantitative data obtained from the Electron Ionization

(EI) mass spectrum of Flutamide. The data for Flutamide-d7 is inferred based on the known

fragmentation of Flutamide and the positions of the deuterium labels, as direct experimental

mass spectral data for Flutamide-d7 is not readily available in the public domain. The

deuteration in Flutamide-d7 occurs at the six hydrogens of the isopropyl group and the

adjacent methine hydrogen.
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Feature Flutamide Flutamide-d7

Molecular Formula C₁₁H₁₁F₃N₂O₃ C₁₁H₄D₇F₃N₂O₃

Molecular Weight 276.21 g/mol 283.25 g/mol

Ionization Mode Electron Ionization (EI)
Electron Ionization (EI)

(Inferred)

Molecular Ion (M⁺) m/z 276 m/z 283

Key Fragment Ions (m/z)
257, 231, 205, 185, 158, 134,

71, 43

263, 238, 212, 185, 158, 134,

78, 46

Base Peak m/z 43 m/z 46 (Inferred)

Experimental Protocols
The following protocols outline the typical methodologies for acquiring the mass spectra of

Flutamide and Flutamide-d7.

Gas Chromatography-Mass Spectrometry (GC-MS) for
Flutamide and Flutamide-d7
A common method for analyzing Flutamide involves GC-MS, which provides detailed

fragmentation patterns upon electron ionization.

Sample Preparation: A stock solution of Flutamide or Flutamide-d7 is prepared in a suitable

organic solvent such as methanol or acetonitrile. The solution is then diluted to an

appropriate concentration for GC-MS analysis.

Gas Chromatography (GC) Conditions:

Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity.

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-

methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
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Oven Temperature Program: An initial temperature of around 100°C, held for 1-2 minutes,

followed by a ramp up to 280-300°C at a rate of 10-20°C/min, with a final hold time of 5-10

minutes.

Mass Spectrometry (MS) Conditions:

Ionization: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Ion Trap.

Scan Range: A mass range of m/z 40-400 is typically sufficient to capture the molecular

ion and major fragment ions.

Ion Source Temperature: 230°C.

Transfer Line Temperature: 280°C.

Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS) for Flutamide and Flutamide-d7
LC-MS/MS is a highly sensitive and selective technique often employed for the quantitative

analysis of Flutamide in biological matrices, utilizing Flutamide-d7 as an internal standard.

Sample Preparation: For biological samples (e.g., plasma, urine), a protein precipitation step

is typically performed using a solvent like acetonitrile or methanol, followed by centrifugation.

The supernatant is then diluted and injected into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions:

Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

Mobile Phase: A gradient elution is commonly used with a mixture of water and an organic

solvent (e.g., acetonitrile or methanol), often with a small amount of formic acid or

ammonium acetate to improve ionization.

Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

Mass Spectrometry (MS) Conditions:
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Ionization: Electrospray Ionization (ESI), often in negative ion mode for Flutamide.

Mass Analyzer: Triple quadrupole mass spectrometer.

Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and

sensitivity. Specific precursor-to-product ion transitions are monitored for Flutamide and

Flutamide-d7. For Flutamide in negative ESI mode, a common transition is the

deprotonated molecule [M-H]⁻ at m/z 275 fragmenting to daughter ions.

Visualization of Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the proposed

fragmentation pathways of Flutamide and the inferred fragmentation of Flutamide-d7 under

electron ionization.
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Proposed EI fragmentation pathway of Flutamide.
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Flutamide-d7 (M')
m/z 283

[M' - F]⁺
m/z 264

- F

[M' - C₃D₇]⁺
m/z 233

- C₃D₇

[M' - C₃D₅O]⁺
m/z 225

- C₃D₅O

[4-nitro-3-(trifluoromethyl)phenyl]⁺
m/z 206

- C₄D₇NO

[C₃D₇]⁺
m/z 50

- C₈H₄F₃N₂O₂

[C₃D₅O]⁺
m/z 63

- D₂

[C₄D₇NO]⁺
m/z 92

+ C₄D₇NO

Click to download full resolution via product page

Inferred EI fragmentation pathway of Flutamide-d7.

Discussion of Fragmentation Differences
The primary difference in the mass spectra of Flutamide and Flutamide-d7 arises from the

mass shift of fragments containing the deuterated isopropyl group.

Molecular Ion: The molecular ion of Flutamide-d7 is observed at m/z 283, a 7-dalton shift

from Flutamide's m/z 276, corresponding to the seven deuterium atoms.

Alkyl Fragments: The most significant and predictable shifts are seen in fragments containing

the isopropyl group. The base peak in the Flutamide spectrum is often the isopropyl cation

([C₃H₇]⁺) at m/z 43. For Flutamide-d7, this fragment is expected to be the deuterated

isopropyl cation ([C₃D₇]⁺) at m/z 50. Similarly, the isobutyryl cation ([C₄H₇O]⁺) at m/z 71 in

Flutamide would shift to the deuterated isobutyryl cation ([C₄D₇O]⁺) at m/z 78 in Flutamide-
d7.

Aromatic Fragments: Fragments that do not contain the deuterated portion of the molecule,

such as the 4-nitro-3-(trifluoromethyl)aniline moiety, are expected to remain at the same m/z
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value in both spectra. This provides a useful anchor point for spectral interpretation.

This comparative analysis underscores the utility of deuterated internal standards in mass

spectrometry. The distinct mass shift of Flutamide-d7 and its fragments allows for its clear

differentiation from the unlabeled drug, ensuring accurate quantification in complex biological

matrices by minimizing cross-talk and matrix effects.

To cite this document: BenchChem. [Unveiling Molecular Fingerprints: A Technical
Comparison of Flutamide and Flutamide-d7 Mass Spectra]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1366546#flutamide-versus-
flutamide-d7-mass-spectrum]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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